molecular formula C16H13ClN2O3S2 B2522149 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896365-14-3

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No. B2522149
CAS RN: 896365-14-3
M. Wt: 380.86
InChI Key: LPPXPMFURWGLSH-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.86. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to the given chemical have been synthesized and evaluated for their pro-apoptotic and anticancer activities. For instance, indapamide derivatives demonstrated significant proapoptotic activity against melanoma cell lines, with one compound showing growth inhibition at a concentration of 10 µM. These derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms, highlighting their potential in cancer therapy due to selective inhibition capabilities (Ö. Yılmaz et al., 2015).

Cardiac Electrophysiological Effects

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, compounds with a structural resemblance, has revealed their potency as selective class III antiarrhythmic agents. Their activity in vitro suggests the potential for developing treatments targeting cardiac electrophysiological disorders, demonstrating the diverse therapeutic applications of these chemical frameworks (T. K. Morgan et al., 1990).

Synthesis of Key Intermediates

Another application involves the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine. This showcases the compound's role in the synthesis of pharmaceuticals, where optimization of conditions has led to significant advancements in the production of complex molecules (Z. Xiu-lan, 2009).

Computational Studies for Drug Development

Computational calculations and molecular docking studies have been utilized to investigate the reactivity and potential antimalarial activity of sulfonamide derivatives. These studies provide insights into the structural requirements for biological activity, aiding in the design of new drugs with improved efficacy and selectivity (Asmaa M. Fahim et al., 2021).

properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-19-12-8-7-10(17)9-13(12)23-16(19)18-15(20)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPXPMFURWGLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.